molecular formula C15H23N B13321038 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine CAS No. 116692-82-1

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine

Cat. No.: B13321038
CAS No.: 116692-82-1
M. Wt: 217.35 g/mol
InChI Key: UBIBYOPVQZPBPZ-UHFFFAOYSA-N
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Description

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is an organic compound with the molecular formula C15H23N and a molecular weight of 217.34982 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group and an N-(1-phenylethyl)amine group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-methyl-1-phenylethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Substituted amines

Scientific Research Applications

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-phenylethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    N-phenylethylcyclohexanamine: Lacks the methyl group on the cyclohexane ring.

    2-methylcyclohexanamine: Lacks the phenylethyl group.

    N-(1-phenylethyl)cyclohexanamine: Similar structure but without the methyl substitution.

Uniqueness

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine is unique due to the presence of both the methyl and phenylethyl groups, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

116692-82-1

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-methyl-N-(1-phenylethyl)cyclohexan-1-amine

InChI

InChI=1S/C15H23N/c1-12-8-6-7-11-15(12)16-13(2)14-9-4-3-5-10-14/h3-5,9-10,12-13,15-16H,6-8,11H2,1-2H3

InChI Key

UBIBYOPVQZPBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C2=CC=CC=C2

Origin of Product

United States

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